Antibiotic TPU-0037-C
Overview
Description
Antibiotic TPU-0037-C is an agent with activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It was isolated from an actinomycete strain and is a novel lydicamycin congener . The antibiotic is closely related to the neuritogenetic compound BU-4514N .
Synthesis Analysis
TPU-0037-C was isolated from a culture broth of an actinomycete strain . The purification process involved the use of HP-20 resin, ODS column chromatographies, and preparative HPLC .
Molecular Structure Analysis
The structures of TPU-0037-C were determined to be 30-demethyllydicamycin, 14,15-dehydro-8-deoxylydicamycin, 30-demethyl-8-deoxylydicamycin, and 8-deoxylydicamycin, respectively, by NMR and MS analyses .
Physical And Chemical Properties Analysis
TPU-0037-C has a molecular weight of 825.1 and a molecular formula of C46H72N4O9 .
Scientific Research Applications
Antibiotic TPU-0037-C: A Comprehensive Analysis
Anti-MRSA Activity: Antibiotic TPU-0037-C has been identified as having significant in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 1.56 to 12.5μg/ml . This positions TPU-0037-C as a potential candidate for treating infections caused by MRSA, which are notoriously difficult to manage due to resistance to commonly used antibiotics.
Origin and Production: The antibiotic is a lydicamycin congener isolated from the culture broth of the actinomycete strain TP-A0598, which was collected from seawater in Toyama Bay, Japan. The strain has been identified as Streptomyces platensis . Understanding its natural production can aid in developing sustainable manufacturing processes for large-scale production.
Mechanism of Action
Target of Action
Antibiotic TPU-0037-C primarily targets the bacterial RNA polymerase , an enzyme responsible for transcription initiation and elongation . This enzyme plays a crucial role in bacterial RNA synthesis, which is essential for protein production and subsequent bacterial growth and reproduction .
Mode of Action
Antibiotic TPU-0037-C exerts its bactericidal effects by inhibiting bacterial RNA polymerase . Through its interaction with the RNA polymerase, it disrupts the transcription process, leading to the inhibition of bacterial RNA synthesis . This disruption in RNA synthesis ultimately leads to bacterial cell death .
Biochemical Pathways
transcription process in bacteria. By inhibiting RNA polymerase, it disrupts the normal functioning of the transcription pathway, preventing the synthesis of essential proteins and leading to bacterial cell death .
Pharmacokinetics
It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of Antibiotic TPU-0037-C’s action is the death of bacterial cells . It is active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but is ineffective against Gram-negative bacteria .
properties
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOXJBHGJDKUNW-OZIHTJRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic TPU-0037-C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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